tert-Butyl (2-chloropyridin-3-yl)carbamate
Overview
Description
“tert-Butyl (2-chloropyridin-3-yl)carbamate” is a chemical compound that belongs to the class of carbamates . Carbamates are derivatives of carbamic acid, whose amino and carboxyl termini are substituted by a variety of structurally diverse alkyl, aryl, or alkyl-aryl substituents .
Synthesis Analysis
Carbamates can be synthesized through a variety of methods. One common method involves the reaction of di-tert-butyl dicarbonate or a chloroformate with sodium azide and an aromatic carboxylic acid to produce the corresponding acyl azide . The acyl azide then undergoes a Curtius rearrangement to form an isocyanate derivative, which is trapped either by an alkoxide or by an amine to form the aromatic carbamate .Molecular Structure Analysis
The molecular formula of “this compound” is C10H13ClN2O2 . The exact mass is 228.066559 Da .Chemical Reactions Analysis
Carbamates, including “this compound”, can participate in a variety of chemical reactions. For example, they can undergo palladium-catalyzed cross-coupling reactions with various aryl (Het) halides .Physical and Chemical Properties Analysis
The density of “this compound” is 1.2±0.1 g/cm3 . The boiling point is 282.2±25.0 °C at 760 mmHg . The melting point is 173-175ºC .Scientific Research Applications
Synthesis of Complex Compounds
tert-Butyl (2-chloropyridin-3-yl)carbamate plays a crucial role in the synthesis of complex organic compounds. It is used in the one-pot tandem palladium-catalyzed amination and intramolecular amidation, enabling the preparation of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones from commercially available materials. This process yields between 49-90%, demonstrating its efficiency in synthesizing these compounds (Scott, 2006).
Crystal Structure Analysis
This compound is also significant in the study of crystal structures. For instance, tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, a derivative, is part of an isostructural family of compounds that form crystals linked via a bifurcated N-H⋯O hydrogen bond and C-X⋯O halogen bond, involving the same carbonyl group. This reveals intricate details about molecular interactions and structures (Baillargeon et al., 2017).
Photocatalysis in Organic Synthesis
In organic synthesis, tert-Butyl ((perfluoropyridin-4-yl)oxy)carbamate, a related compound, is used in photoredox-catalyzed aminations. This method establishes a new cascade pathway for assembling a range of 3-aminochromones under mild conditions. The downstream transformations of these 3-aminochromones further broaden the applications of this photocatalyzed protocol (Wang et al., 2022).
Antimicrobial Activity
A synthetic protocol for 1-(2-chloropyridin-3-yl)-3-substituted urea derivatives from 2-chloropyridin-3-amine and tert-butyl substituted carbamates demonstrated antimicrobial activity. This was achieved using bis(trimethylaluminum)-1,4-diazabicyclo[2,2,2]octane (DABAL-Me3) under microwave irradiation, highlighting its potential in developing antimicrobial agents (Pujari et al., 2019).
Properties
IUPAC Name |
tert-butyl N-(2-chloropyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHVCMJKJLGRJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474823 | |
Record name | tert-Butyl (2-chloropyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209798-48-1 | |
Record name | tert-Butyl (2-chloropyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of tert-butyl (2-chloropyridin-3-yl)carbamate in organic synthesis?
A1: this compound serves as a crucial starting material for synthesizing 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. [] This class of compounds holds interest for potential biological activity and pharmaceutical applications. The significance of this compound lies in its role as a readily available precursor in a two-step synthetic route.
Q2: How is this compound utilized in the synthesis of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones?
A2: The synthesis involves a one-pot tandem reaction. [] First, this compound undergoes a palladium-catalyzed amination with various substituted primary anilines. This step replaces the chlorine atom with the aniline group. Subsequently, an intramolecular amidation occurs, closing the ring and forming the desired 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one product. This efficient two-step process highlights the versatility of this compound in constructing complex heterocyclic compounds.
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